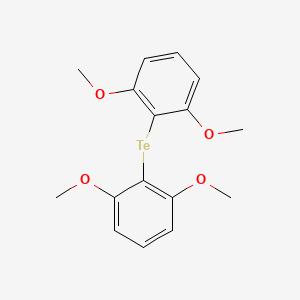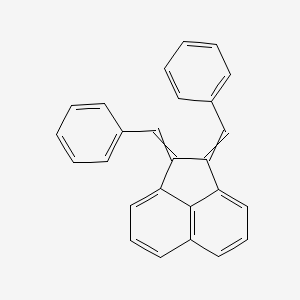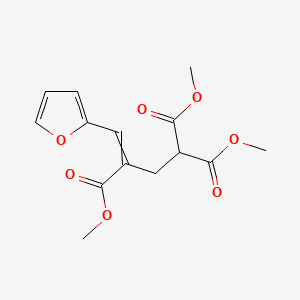![molecular formula C36H62I2N2S2 B12561994 Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide CAS No. 202071-11-2](/img/structure/B12561994.png)
Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide is a complex organic compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a decanediylbis(thio) linkage and octyl groups, making it a subject of interest for researchers.
Vorbereitungsmethoden
The synthesis of Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide typically involves the reaction of pyridine derivatives with decanediylbis(thio) and octyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or disulfides.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids and ylides.
Biology: The compound has shown potential as an antimicrobial and anticancer agent, making it a subject of interest in biological research.
Medicine: Its potential as an anti-malarial and anti-cholinesterase inhibitor has been explored, indicating its relevance in medicinal chemistry.
Wirkmechanismus
The mechanism of action of Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. In biological systems, it can interact with cell membranes, affecting their permeability and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide can be compared with other pyridinium salts such as:
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-methyl-, diiodide: This compound has a similar structure but with methyl groups instead of octyl groups, leading to different chemical properties and applications.
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-ethyl-, diiodide: The presence of ethyl groups instead of octyl groups results in variations in reactivity and biological activity.
These comparisons highlight the uniqueness of Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide in terms of its structure and applications.
Eigenschaften
CAS-Nummer |
202071-11-2 |
|---|---|
Molekularformel |
C36H62I2N2S2 |
Molekulargewicht |
840.8 g/mol |
IUPAC-Name |
1-octyl-4-[10-(1-octylpyridin-1-ium-4-yl)sulfanyldecylsulfanyl]pyridin-1-ium;diiodide |
InChI |
InChI=1S/C36H62N2S2.2HI/c1-3-5-7-9-15-19-27-37-29-23-35(24-30-37)39-33-21-17-13-11-12-14-18-22-34-40-36-25-31-38(32-26-36)28-20-16-10-8-6-4-2;;/h23-26,29-32H,3-22,27-28,33-34H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
ZPJKLBWSNIPPDT-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)SCCCCCCCCCCSC2=CC=[N+](C=C2)CCCCCCCC.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12561911.png)
![N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12561917.png)
![[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate](/img/structure/B12561924.png)

![Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, 1-hydroxy-4-methyl-](/img/structure/B12561939.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)](/img/structure/B12561949.png)
![{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B12561952.png)

![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)


![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid](/img/structure/B12561998.png)

![dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate](/img/structure/B12562005.png)
